Product packaging for Bromoacetyl-PEG3-DBCO(Cat. No.:)

Bromoacetyl-PEG3-DBCO

Cat. No.: B12415830
M. Wt: 600.5 g/mol
InChI Key: SEXUOTREYKXWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. researchgate.net Bioconjugation, a key application of bioorthogonal chemistry, involves the joining of biomolecules, drugs, or other chemical substances. axispharm.com Bromoacetyl-PEG3-DBCO is a prime example of a reagent used in these applications, featuring two different reactive groups that allow for the specific linkage of two distinct molecules. conju-probe.comtaylorfrancis.com

Historical Development of Click Chemistry and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn. wikipedia.orgorganic-chemistry.org This approach emphasizes the use of simple, efficient, and highly selective reactions to join molecular building blocks. wikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic example of a click reaction. organic-chemistry.org However, the toxicity of copper catalysts limited its use in living systems. thieme-connect.de

This limitation led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. thieme-connect.de SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a toxic metal catalyst. conju-probe.comthieme-connect.demagtech.com.cn This biocompatible reaction has become widely used in various fields, including biomedicine and materials science, due to its high efficiency, speed, and selectivity. magtech.com.cn The development of SPAAC was a significant advancement, for which Carolyn R. Bertozzi, Morten P. Meldal, and Karl Barry Sharpless were jointly awarded the Nobel Prize in Chemistry in 2022. wikipedia.org

Evolution of Heterobifunctional Linkers in Chemical Biology

Heterobifunctional linkers, or crosslinkers, are reagents with two different reactive groups, allowing for the sequential and controlled conjugation of different molecules. scbt.comtaylorfrancis.com This design minimizes unwanted side reactions like self-coupling. chemscene.com The evolution of these linkers has been crucial for advancing the study of molecular interactions and for the development of complex biomaterials and therapeutics. scbt.com The ability to connect distinct molecules, such as proteins and oligonucleotides, has made these linkers invaluable tools in biochemical and biomedical research. nih.govrsc.org Polyethylene (B3416737) glycol (PEG) chains are often incorporated into these linkers to improve the properties of the resulting conjugates. axispharm.com

Structural Design and Functional Relevance of this compound

This compound is a heterobifunctional linker designed for specific bioconjugation applications. conju-probe.comcreative-biolabs.com It contains a bromoacetyl group and a DBCO group, connected by a three-unit polyethylene glycol (PEG3) spacer. creative-biolabs.com This structure allows for a two-step conjugation process: the DBCO group reacts with an azide-containing molecule via SPAAC, and the bromoacetyl group reacts with a thiol-containing molecule. conju-probe.commedchemexpress.com

Significance of the Bromoacetyl Moiety for Thiol Conjugation and Alkylation Chemistry

The bromoacetyl group is a reactive moiety that specifically targets sulfhydryl (thiol) groups found in cysteine residues of proteins. thermofisher.com This reaction, known as alkylation, forms a stable thioether bond. thermofisher.com The reactivity of the bromoacetyl group with thiols is dependent on pH, with higher pH values promoting the reaction. nih.gov This allows for controlled and selective conjugation to thiol-containing molecules. nih.gov The bromoacetyl group is chemoselective, meaning it does not readily react with other nucleophilic functional groups like amino or imidazole (B134444) groups under the conditions used for thiol conjugation. nih.gov

Role of the PEG3 Spacer in Linker Properties

The polyethylene glycol (PEG) spacer is a critical component of many bifunctional linkers. axispharm.comschem.jp In this compound, the PEG3 spacer, consisting of three repeating ethylene (B1197577) glycol units, imparts several beneficial properties. conju-probe.comconju-probe.com

One of the primary functions of the PEG spacer is to increase the hydrophilicity and water solubility of the linker and the resulting conjugate. interchim.frresearchgate.net Many biomolecules and therapeutic agents are hydrophobic, and their aggregation in aqueous environments can be a significant issue. researchgate.net The inherent hydrophilicity of the PEG chain helps to overcome this by making the conjugated molecule more soluble and stable in aqueous solutions. axispharm.cominterchim.frcreativepegworks.com This enhanced solubility is crucial for applications in biological systems. interchim.frlifetein.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34BrN3O6 B12415830 Bromoacetyl-PEG3-DBCO

Properties

Molecular Formula

C29H34BrN3O6

Molecular Weight

600.5 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C29H34BrN3O6/c30-21-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,31,34)(H,32,35)

InChI Key

SEXUOTREYKXWFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CBr

Origin of Product

United States

Ii. Synthetic Methodologies for Bromoacetyl Peg3 Dbco and Its Derivatives

Precursor Synthesis and Intermediate Functionalization

The initial phase of the synthesis focuses on creating the essential, functionalized precursors: a DBCO-containing molecule and a PEG-based linker, one of which must bear an amine functionality for subsequent modification.

The two primary precursors required are a source of the DBCO group, typically with a reactive handle like an amine (DBCO-amine), and the PEG3 spacer, also functionalized for coupling.

DBCO-amine: This is a critical building block used to introduce the dibenzocyclooctyne moiety. medchemexpress.com DBCO-amine is recognized as a key reagent for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing it to react efficiently with azide-containing molecules. medchemexpress.comchemicalbook.comchemicalbook.com The synthesis of DBCO derivatives can be complex, but optimized routes have been developed. For instance, a multigram scale synthesis for a DBCO-acid precursor (DBCO-COOH) has been reported, which circumvents difficult purification steps like chromatography, making the precursor more accessible for larger-scale applications. acs.org This DBCO-acid can then be converted to DBCO-amine. Alternatively, DBCO-amine can be synthesized through various established routes and is commercially available. chemicalbook.comchemicalbook.com It serves as a carbonyl-reactive reagent that can be incorporated into other molecules through its amine group. chemicalbook.com

PEG-based Building Blocks: The polyethylene (B3416737) glycol spacer enhances the solubility and provides flexibility to the final linker. For the synthesis of Bromoacetyl-PEG3-DBCO, an amine-terminated PEG3 linker (m-PEG3-Amine or NH2-PEG3-linker) is a common starting point. medchemexpress.comapexbt.com The synthesis of such amino-terminated PEGs often involves a two-step process. First, a hydroxyl group on the PEG molecule is activated by converting it into a better leaving group, typically through sulfonylation (e.g., tosylation or mesylation). mdpi.com In the second step, this activated intermediate undergoes nucleophilic substitution with an amine source. mdpi.com An alternative, high-yield method involves reacting the sulfonylated PEG with sodium azide (B81097) to form a PEG-azide, which is then reduced to the amine via a Staudinger reaction. mdpi.com

Table 1: Key Precursors for this compound Synthesis
PrecursorKey Functional Group(s)Role in SynthesisRelevant Synthetic Concepts
DBCO-amineDibenzocyclooctyne (DBCO), Primary AmineProvides the copper-free click chemistry handle and a site for amide bond formation.Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.comchemicalbook.com
DBCO-acidDibenzocyclooctyne (DBCO), Carboxylic AcidPrecursor to DBCO-amine or can be coupled directly with an amine-PEG linker.Optimized multigram synthesis available. acs.org
Amine-PEG3-linkerPrimary Amine, PEG3 chainProvides the spacer and a reactive site for amidation or bromoacetylation.Synthesized via sulfonation and amination or Staudinger reaction. mdpi.com
Bromoacetic acidCarboxylic Acid, Bromoacetyl groupSource of the bromoacetyl functionality for coupling with an amine.Can be activated for amidation. rsc.orgrsc.org
Bromoacetyl bromideAcyl Bromide, Bromoacetyl groupHighly reactive agent for introducing the bromoacetyl group to an amine. multichemexports.comresearchgate.netUsed in bromoacetylation reactions.

The bromoacetyl group is a reactive electrophile used for covalent modification, particularly of thiol groups found in cysteine residues of proteins. ontosight.aiontosight.ai Introducing this functionality is a critical step. The most common method is bromoacetylation, which involves the reaction of an amine with a bromoacetylating agent.

This can be achieved by reacting a precursor containing a primary amine, such as an Amino-PEG3-DBCO intermediate, with bromoacetyl bromide or bromoacetyl chloride. multichemexports.comresearchgate.net The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or sodium bicarbonate) to neutralize the hydrogen bromide byproduct. researchgate.net Alternatively, bromoacetic acid can be coupled to an amine using standard peptide coupling reagents. rsc.orgrsc.orgnih.gov Care must be taken as the bromoacetyl group itself is reactive. ontosight.ai

A new amino acid derivative, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), has also been synthesized as a specialized reagent to introduce a bromoacetyl group at a specific position within a peptide sequence during solid-phase synthesis, highlighting the versatility of this functional group in more complex molecular construction. google.comgoogle.com

Coupling Reactions for this compound Formation

The central step in the synthesis is the covalent linkage of the bromoacetyl-containing moiety and the DBCO-containing moiety via the PEG3 spacer. This is typically achieved by forming a stable amide bond.

Amidation is the most prevalent strategy for linking the precursors. This involves the reaction between a carboxylic acid and a primary amine. For example, DBCO-amine can be reacted with a pre-synthesized Bromoacetyl-PEG3-acid. To facilitate this reaction, the carboxylic acid is typically activated using coupling reagents. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester. biochempeg.combroadpharm.com Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient for forming amide bonds. chemicalbook.com

A greener approach for direct amidation has also been described, using catalytic amounts of iron(III) chloride (FeCl3) in the presence of glacial acetic acid to directly couple a carboxylic acid and an amine, a protocol that works effectively for bromoacetic acid. rsc.orgrsc.org

While esterification is a common reaction in PEGylation, forming an ester bond between a PEG-alcohol and a carboxylic acid, it is less common for this specific linker synthesis. mdpi.comucl.ac.be Amide bonds are generally preferred for their superior stability compared to ester bonds, which can be susceptible to hydrolysis. ucl.ac.benih.gov

Table 2: Comparison of Selected Amidation Strategies
MethodReagentsConditionsAdvantagesDisadvantages
Carbodiimide CouplingEDC/NHSRoom temperature, organic solvent (e.g., DMF, DCM)Widely used, reliable, forms stable active esters. biochempeg.comProduces urea (B33335) byproducts that may require removal.
HATU CouplingHATU, Base (e.g., DIPEA)Room temperature, organic solvent (e.g., DMF)High efficiency, fast reaction times, low racemization. chemicalbook.comHigher cost compared to carbodiimides.
Direct Catalytic AmidationFeCl3, Acetic AcidReflux in tolueneCatalytic, avoids stoichiometric activating agents, water-soluble byproducts. rsc.orgrsc.orgRequires elevated temperatures, which may not be suitable for all substrates.

The synthesis of this compound requires high chemo-selectivity. The reaction conditions must be chosen to selectively form the desired amide bond without initiating unwanted side reactions with the other functional groups present—namely, the DBCO ring and the bromoacetyl moiety. nih.govacs.org

The DBCO group is designed for specific reaction with azides and is generally stable under common amidation conditions. alfa-chemistry.com The bromoacetyl group, however, is an electrophile and can react with nucleophiles. ontosight.ai Therefore, the primary amine of one precursor must react selectively with the activated carboxylic acid of the other, without another amine molecule attacking the bromoacetyl group of a newly formed product molecule. This is typically controlled by using stoichiometric amounts of the reactants and choosing coupling conditions that favor the faster kinetics of amide bond formation with the activated carboxyl group. acs.org The field of chemoselective ligation offers a variety of reactions that are orthogonal to functional groups commonly found in biomolecules, and the principles guiding these reactions are applied to ensure the precise construction of complex linkers like this compound. thermofisher.comacs.orgrsc.org

Advanced Synthetic Strategies and Scalability Considerations

For this compound to be widely useful, its synthesis must be scalable. Researchers and commercial suppliers have developed strategies to produce key intermediates and final products efficiently on a larger scale.

Significant progress has been made in the large-scale synthesis of the DBCO core. An optimized, seven-step synthesis of DBCO-COOH was developed to produce multigram quantities without the need for cumbersome purification techniques like silica (B1680970) gel chromatography, which often limit scalability. acs.org This makes the key DBCO precursor more readily available for the synthesis of various derivatives.

Similarly, companies specializing in polyethylene glycol derivatives offer custom synthesis and large-scale production of PEG reagents, including those with DBCO and other functionalities, under both non-GMP and GMP (Good Manufacturing Practice) grades. biochempeg.comjenkemusa.combiochempeg.com This commercial capability is crucial for translating research applications into clinical or industrial settings. Emerging innovations such as continuous flow synthesis are also being explored to improve yield, purity, and scalability while reducing reliance on harsh reagents. These advanced strategies ensure a reliable supply of this compound for its growing applications in chemical biology and drug development.

One-Step Synthesis Approaches

A prevalent and efficient method for the synthesis of this compound involves a one-step bromoacetylation of an amine-terminated PEG-DBCO precursor. This approach is favored for its directness and relatively high yields. The core of this methodology lies in the reaction of a primary amine with a bromoacetylating agent, typically bromoacetyl bromide or bromoacetic anhydride, in the presence of a base.

A representative one-step synthesis of this compound starts with the precursor DBCO-PEG3-amine. This precursor contains the two key functionalities required for the final product: the dibenzocyclooctyne (DBCO) group for click chemistry applications and a primary amine for the introduction of the bromoacetyl group.

The reaction proceeds via nucleophilic acyl substitution, where the amine group of DBCO-PEG3-amine attacks the carbonyl carbon of the bromoacetylating agent. A base, such as triethylamine (TEA) or sodium carbonate, is essential to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, thus driving the reaction to completion. The choice of solvent is critical and is often an anhydrous aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the bromoacetylating agent.

A general protocol for this one-step synthesis is as follows:

StepProcedurePurpose
1Dissolve DBCO-PEG3-amine and a slight molar excess of a non-nucleophilic base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).To create a reaction environment that prevents side reactions with atmospheric moisture and to have a base ready to neutralize the acid byproduct.
2Cool the solution to 0°C in an ice bath.To control the reaction rate and minimize potential side reactions.
3Add bromoacetyl bromide dropwise to the stirred solution. A typical molar ratio is a slight excess of bromoacetyl bromide relative to the amine.To initiate the bromoacetylation of the primary amine. Dropwise addition helps to control the reaction's exothermicity.
4Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.To ensure the reaction proceeds to completion.
5Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry.To determine when the starting material has been consumed and the product has formed.
6Upon completion, the reaction mixture is typically washed with an aqueous solution to remove the base and its salt, followed by drying of the organic layer.To perform an initial purification of the crude product.
7.The solvent is then removed under reduced pressure to yield the crude this compound.To isolate the crude product before final purification.

This one-step approach is advantageous due to its operational simplicity and the ready availability of the starting materials. The reaction conditions can be optimized by adjusting the temperature, reaction time, and stoichiometry of the reagents to maximize the yield and purity of the final product. For instance, studies on the bromoacetylation of other primary amines have shown that maintaining a basic pH is crucial for the deprotonation of the amine, facilitating its reaction with the electrophilic bromoacetyl bromide. who.int

Purification Techniques in Synthetic Protocols

The purification of this compound from the crude reaction mixture is a critical step to ensure its suitability for subsequent high-efficiency bioconjugation reactions. The presence of unreacted starting materials, byproducts, or excess reagents can interfere with downstream applications. Given the physicochemical properties of PEGylated and functionalized molecules, chromatographic techniques are the methods of choice for purification.

Size-Exclusion Chromatography (SEC) is a widely used technique for separating molecules based on their hydrodynamic volume. For this compound, SEC is particularly effective in removing smaller molecules such as unreacted bromoacetyl bromide, the base, and its salt. The principle of SEC involves passing the sample through a column packed with a porous gel. Larger molecules, like the desired product, are excluded from the pores and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time. This technique is advantageous as it is performed under non-denaturing conditions and can be scaled up for preparative purposes. nih.gov

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. While this compound itself is neutral, IEX can be a powerful tool for purifying its precursors or if charged impurities are present. biopharminternational.com For example, if the starting material was an amine-terminated PEG-acid, IEX could be used to separate the desired product from any unreacted acidic precursors. The PEG chain can shield the charges on a molecule, altering its interaction with the IEX resin and allowing for fine separation. biopharminternational.com

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. google.com The DBCO group imparts significant hydrophobicity to the this compound molecule. HIC is performed in aqueous solutions with a high salt concentration, which promotes the interaction of hydrophobic moieties with the stationary phase. A decreasing salt gradient is then used to elute the bound molecules, with more hydrophobic compounds eluting later. HIC can be effective in separating the desired product from less hydrophobic impurities. However, the PEG chain itself can also interact with HIC media, which needs to be considered during method development. biopharminternational.comgoogle.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution chromatographic technique that separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724). A gradient of increasing organic solvent is used to elute the compounds, with more hydrophobic molecules having a longer retention time. RP-HPLC is highly effective for the purification of this compound, providing excellent separation from impurities and allowing for the collection of highly pure fractions.

The selection of the most appropriate purification technique or a combination of techniques depends on the specific impurities present in the crude product mixture. Often, a multi-step purification strategy is employed to achieve the desired level of purity.

Purification TechniquePrinciple of SeparationApplication for this compoundKey Considerations
Size-Exclusion Chromatography (SEC) Molecular size (hydrodynamic volume)Removal of small molecule impurities (e.g., excess reagents, salts). Effective for separating molecules with significant size differences. nih.gov
Ion-Exchange Chromatography (IEX) Net chargePurification of charged precursors or removal of charged impurities. biopharminternational.comThe PEG chain can modulate the charge interactions.
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparation based on the hydrophobicity of the DBCO group and PEG chain. google.comRequires high salt concentrations; PEG can have secondary interactions. biopharminternational.com
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification to achieve high purity product. Provides excellent separation but may require solvent removal from fractions.

Iii. Mechanistic Insights into Reactivity and Selectivity

Bromoacetyl Group Reactivity

The bromoacetyl group is a well-established reactive moiety for targeting sulfhydryl groups. thermofisher.com Its reactivity stems from the electrophilic carbon atom adjacent to the bromine, which is susceptible to nucleophilic attack.

The reaction between a bromoacetyl group and a thiol (sulfhydryl) group, such as the side chain of a cysteine residue in a protein, proceeds via a nucleophilic substitution mechanism. thermofisher.com Specifically, it is an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the sulfur atom of the deprotonated thiol (thiolate) acts as the nucleophile and attacks the electrophilic methylene (B1212753) carbon of the bromoacetyl group. This concerted step involves the simultaneous formation of a carbon-sulfur bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. thermofisher.comresearchgate.net The result is a stable thioether linkage. thermofisher.com

The pH of the reaction environment plays a critical role. The reaction is most efficient at a pH where a significant portion of the thiol groups are in their nucleophilic thiolate form. acs.orgnih.govresearchgate.net This typically occurs at physiological to slightly alkaline pH. thermofisher.com

The kinetics of the thiol-bromoacetyl reaction are influenced by several factors, including pH and the electronic properties of the thiol. researchgate.netacs.orgnih.govresearchgate.net Studies have shown that the reaction follows pseudo-first-order kinetics when the thiol is in excess.

A key feature of the bromoacetyl group is its high specificity for thiol groups under controlled pH conditions. acs.orgnih.govresearchgate.net While reactions with other nucleophilic amino acid side chains, such as the amino groups of lysine (B10760008) or the imidazole (B134444) group of histidine, can occur, they are generally much slower, especially at a pH below 9.0. acs.orgnih.govresearchgate.net For instance, a significant kinetic discrimination of 2 to 3 orders of magnitude can be achieved between the reaction of maleimides and bromoacetyl groups with thiols by controlling the pH. acs.orgnih.govresearchgate.net The bromoacetyl group reacts more slowly at pH 6.5, allowing for sequential conjugations. acs.orgnih.gov This high chemoselectivity allows for the specific labeling of cysteine residues in proteins. acs.orgnih.govresearchgate.net

ReactantpHRelative RateReference
Thiol9.0Fast acs.orgnih.govresearchgate.net
Thiol6.5Slow acs.orgnih.govresearchgate.net
Amine< 9.0Very Slow acs.orgnih.govresearchgate.net
Imidazole< 9.0Very Slow acs.orgnih.govresearchgate.net

Influence of PEG Linker on Reaction Efficiency and Biocompatibility

The PEG linker enhances reaction efficiency in several ways. Its length and flexibility provide spatial separation between the reactive moiety and the molecule to which it is attached, which minimizes steric hindrance. conju-probe.comscbt.com This allows the DBCO or bromoacetyl group to more easily access its reaction partner, which can lead to faster and more efficient conjugation, particularly when labeling large biomolecules like antibodies. bath.ac.uk

From a biocompatibility standpoint, the PEG linker is highly advantageous. Polyethylene (B3416737) glycol is a hydrophilic polymer known to improve the aqueous solubility of conjugated molecules. conju-probe.comscbt.com This property is critical for preventing the aggregation of labeled proteins or cells in physiological buffers. Furthermore, PEGylation is a well-established method for reducing non-specific binding and minimizing the immunogenicity of molecules, which is essential for in-vivo applications. scbt.com

Property of PEG3 LinkerImpact on Efficiency & BiocompatibilityReference
HydrophilicityEnhances water solubility; reduces aggregation of conjugates. conju-probe.comscbt.com
Flexibility & LengthMinimizes steric hindrance, improving access of reactive groups to their targets and increasing reaction efficiency. conju-probe.combath.ac.uk
BiocompatibilityReduces non-specific binding and potential immunogenicity. scbt.com

Iv. Applications of Bromoacetyl Peg3 Dbco in Advanced Bioconjugation and Chemical Biology

Protein and Peptide Modification Strategies

The unique architecture of Bromoacetyl-PEG3-DBCO enables sophisticated strategies for modifying proteins and peptides. Its heterobifunctional nature allows for precise, covalent linkage between a protein or peptide and another molecule of interest, which could be a small molecule drug, a fluorescent dye, or another biomolecule. conju-probe.comconju-probe.com This capability is fundamental to creating advanced research tools and potential therapeutics.

Site-Specific Protein Labeling and Functionalization

Site-specific labeling is a key advantage offered by linkers like this compound, as it allows for the creation of homogeneous bioconjugates with a defined point of attachment. nanotempertech.com This precision is crucial for preserving the protein's native structure and function, which can be compromised by random labeling approaches. nanotempertech.com By controlling the exact location of modification, researchers can ensure that the biological activity of the protein is maintained and that the attached molecule is positioned for optimal effect.

The bromoacetyl group on the linker facilitates cysteine-directed conjugation. conju-probe.com Cysteine residues contain a sulfhydryl (thiol, -SH) group, which is a strong nucleophile. thermofisher.com The bromoacetyl group reacts with this sulfhydryl group via a nucleophilic substitution reaction, forming a stable thioether bond. thermofisher.comgoogle.com This reaction is highly selective for sulfhydryls at a physiological pH of around 7.2 to 8.5. thermofisher.com

In many proteins, cysteine residues are relatively rare compared to other amino acids like lysine (B10760008), making them ideal targets for specific modification. thermofisher.com Furthermore, genetic engineering techniques can be used to introduce cysteine residues at specific, desired locations on a protein's surface where no native cysteines exist. researchgate.nettandfonline.com This allows for a high degree of control over the conjugation site, ensuring that the modification does not interfere with the protein's active site or binding interfaces. researchgate.netresearchgate.net This strategy has been successfully used to conjugate peptides and various functional molecules to antibodies and other proteins. tandfonline.com

The other end of the linker, the DBCO group, enables conjugation to molecules that have been tagged with an azide (B81097) (-N₃) group. medchemexpress.comszabo-scandic.com The reaction between DBCO and an azide is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". broadpharm.com This reaction is prized for its high efficiency and bioorthogonality, meaning it proceeds rapidly under mild, physiological conditions (e.g., in aqueous buffers, at room temperature) without reacting with or interfering with other functional groups found in biological systems. conju-probe.combroadpharm.comaatbio.com

A significant advantage of the DBCO-azide reaction is that it does not require a cytotoxic copper catalyst, which is necessary for the original copper-catalyzed version of the click reaction. broadpharm.comnih.gov This makes SPAAC ideal for applications involving living cells or sensitive biomolecules. broadpharm.com Proteins can be tagged with azides in several ways, including the metabolic incorporation of non-canonical amino acids like L-Azidohomoalanine (AHA) or through enzymatic modification. nih.govencapsula.comresearchgate.net Once the protein is azide-tagged, the DBCO group of the linker can be used to "click" it to another molecule with high specificity. nih.govnanopartz.com

Table 1: Reactive Moieties of this compound and Their Conjugation Chemistry
Reactive GroupTarget Functional GroupReaction TypeResulting LinkageKey Features
BromoacetylSulfhydryl (Thiol)Nucleophilic SubstitutionThioetherSpecific for cysteine residues at physiological pH. thermofisher.com
DBCO (Dibenzocyclooctyne)AzideStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)TriazoleBioorthogonal, copper-free, high efficiency. broadpharm.comaatbio.com

Development of Conjugates for Research Tools (e.g., PROTAC Linkers, Antibody Conjugates)

The dual-reactivity of this compound makes it a valuable building block for synthesizing complex bifunctional molecules used as research tools, most notably Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.comcreative-biolabs.com

PROTACs are innovative molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to destroy specific target proteins. medchemexpress.comuni-muenchen.de A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. uni-muenchen.de

This compound is frequently used as a PEG-based PROTAC linker. medchemexpress.combiocat.commedchemexpress.eu A common synthetic strategy involves a modular, two-step approach:

A ligand designed to bind the target protein, and which contains a reactive cysteine, is first conjugated to the bromoacetyl end of the linker.

In the second step, a ligand for an E3 ligase (such as Cereblon or VHL), which has been pre-functionalized with an azide group, is "clicked" to the DBCO end of the linker via SPAAC. uni-muenchen.de

This modular approach allows researchers to easily mix and match different target binders and E3 ligase ligands, facilitating the rapid synthesis of a library of PROTACs to screen for the most effective combination and linker length for degrading a specific protein of interest.

ADCs are a powerful class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. medchemexpress.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety. creative-biolabs.com

This compound serves as a versatile linker in the development of novel ADCs. creative-biolabs.comcreative-biolabs.commedchemexpress.com Its application in ADC research platforms allows for the site-specific construction of conjugates with a well-defined drug-to-antibody ratio (DAR), which is a critical quality attribute. researchgate.netresearchgate.net A typical synthetic route involves:

Engineering a monoclonal antibody to have a cysteine residue at a specific, non-critical site. researchgate.netresearchgate.net This engineered thiol group is then reacted with the bromoacetyl group of the linker to form a stable thioether bond. nih.gov

A potent cytotoxic payload (drug) is chemically modified to include an azide group.

The azide-modified drug is then attached to the antibody-linker intermediate via the copper-free DBCO-azide click reaction. researchgate.netnih.gov

Bispecific Antibody Engineering via Chemical Conjugation

Bispecific antibodies (BsAbs) are engineered proteins capable of binding to two different epitopes, a characteristic that has propelled them to the forefront of antibody therapeutics. nih.govaau.dk Chemical conjugation methods, particularly those employing linkers like this compound, offer a flexible and robust approach to constructing these complex molecules. nih.gov

In one innovative approach, an α-bromoketone-DBCO reagent, a close structural relative of this compound, was synthesized and utilized for the creation of a bispecific antibody. nih.gov This method involved the site-specific introduction of the DBCO group onto an antibody, followed by a click reaction with an azide-modified antibody fragment. nih.gov

Detailed Research Findings:

A study demonstrated the chemical synthesis of a bispecific antibody using a stable α-bromoketone linker to introduce DBCO into the anti-CD3 antibody, teplizumab. nih.gov Concurrently, an azide group was introduced into the Fab region of the anti-EGFR antibody, cetuximab. The subsequent click reaction between the DBCO-functionalized teplizumab and the azide-functionalized cetuximab Fab fragment resulted in the formation of a bispecific antibody. nih.gov This engineered antibody successfully recognized both CD3 and EGFR antigens and retained its T-cell engaging activity. nih.gov Pharmacokinetic studies in rats revealed that the resulting antibody conjugate was highly stable in circulation. nih.govresearchgate.net

Interactive Data Table: Components of a Chemically Conjugated Bispecific Antibody

ComponentRole in Bispecific Antibody ConstructKey Feature
α-bromoketone-DBCOLinker for introducing DBCO onto an antibodyProvides a stable alternative to maleimide (B117702) chemistry
Teplizumab (anti-CD3)T-cell engaging antibodyContains the DBCO moiety after conjugation
Cetuximab Fab (anti-EGFR)Tumor-targeting antibody fragmentContains the azide moiety for the click reaction
Click ChemistryLigation methodForms a stable triazole linkage between the two antibody components

Nucleic Acid and Oligonucleotide Functionalization

The precise modification of nucleic acids and oligonucleotides is crucial for their use in diagnostics, therapeutics, and nanotechnology. This compound provides a versatile platform for such functionalization due to its dual reactivity. conju-probe.combiocat.combiosyn.com

The immobilization of oligonucleotides onto solid supports is a fundamental step in the fabrication of microarrays and biosensors. mdpi.comnih.gov this compound can facilitate this process. An oligonucleotide can be modified with an azide group, and a surface can be functionalized with sulfhydryl groups. The bromoacetyl end of the linker reacts with the surface, leaving the DBCO group available to "click" with the azide-modified oligonucleotide, thereby immobilizing it. This copper-free click chemistry approach is advantageous as it avoids the use of potentially toxic copper catalysts. conju-probe.com

The DBCO group on this compound allows for the straightforward attachment of azide-containing fluorescent dyes, quenchers, or other reporter molecules to sulfhydryl-bearing oligonucleotides. conju-probe.com This enables the creation of custom molecular probes for various applications, including fluorescence in situ hybridization (FISH) and real-time PCR. The hydrophilic PEG3 spacer helps to maintain the solubility and accessibility of the labeled oligonucleotide. conju-probe.com

Advanced Material Science and Nanoscience Research

The principles of bioconjugation are increasingly being applied to material science and nanoscience to create novel functional materials.

This compound can be used to functionalize polymers. For instance, a polymer synthesized with pendant sulfhydryl groups can be reacted with the bromoacetyl moiety of the linker. This introduces DBCO groups onto the polymer backbone, which can then be used for subsequent "click" reactions with azide-functionalized molecules, such as peptides, drugs, or other polymers, to create advanced materials with tailored properties. researchgate.netrsc.org

The surface modification of nanoparticles is essential for their application in fields like drug delivery and medical imaging. mdpi.comnih.gov this compound allows for the controlled functionalization of nanoparticle surfaces. Nanoparticles can be engineered to have sulfhydryl groups on their surface, which can then be conjugated with this compound. The resulting DBCO-functionalized nanoparticles can then be linked to azide-modified targeting ligands, such as antibodies or peptides, to enhance their specificity for certain cells or tissues.

Interactive Data Table: Applications in Material and Nanoscience

Application AreaRole of this compoundExample
Polymer FunctionalizationIntroduces bioorthogonal "clickable" handles onto polymer chainsCreating graft copolymers by clicking azide-terminated polymers onto a DBCO-functionalized backbone
Nanoparticle Surface ModificationEnables the attachment of targeting moieties to nanoparticlesLinking azide-modified antibodies to DBCO-functionalized nanoparticles for targeted drug delivery

Development of Research Probes and Imaging Agents (Methodological Aspects)

This compound is a key reagent for the synthesis of sophisticated research probes and imaging agents. conju-probe.combiocat.com Its heterobifunctional nature enables the precise assembly of modular probes where different components—such as a targeting moiety, a reporter (e.g., fluorophore or radionuclide), and the linker itself—are joined together. conju-probe.com The linker's PEG component enhances the solubility and bioavailability of the final probe while minimizing non-specific interactions. conju-probe.com

The creation of fluorescent probes for biological imaging is a primary application of this compound. conju-probe.com These probes are used in techniques like fluorescence microscopy, flow cytometry, and fluorescent ELISAs. The linker facilitates the conjugation of a fluorescent dye to a specific biomolecule, such as an antibody or peptide, that targets a particular cellular structure or protein. thermofisher.com

The methodological approach involves a two-step process:

Attachment to Targeting Moiety: A biomolecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a reduced antibody) is reacted with the bromoacetyl group of the linker.

Fluorescent Dye Conjugation: An azide-functionalized fluorescent dye (e.g., Azide-Cy5, Azide-FITC) is then attached to the DBCO-functionalized biomolecule via the copper-free click reaction. conju-probe.comjenabioscience.com

This modular strategy is highly advantageous. It separates the, at times, harsh conditions required for dye chemistry from the sensitive biomolecule. A library of DBCO-functionalized targeting molecules can be prepared and subsequently linked to various azide-modified fluorophores, allowing for flexibility in experimental design, such as in multiplexed imaging experiments where different targets are labeled with different colors. jenabioscience.com

Table 2: Strategy for Fluorescent Probe Synthesis using this compound

StepReactant 1Reactive Group 1Reactant 2Reactive Group 2ProductPurpose
1 Thiol-containing Biomolecule (e.g., Peptide, Antibody)Sulfhydryl (-SH)This compoundBromoacetylDBCO-PEG3-BiomoleculeTo functionalize a targeting molecule with a DBCO handle.
2 DBCO-PEG3-BiomoleculeDBCOAzide-Fluorophore (e.g., Azide-Cy5)Azide (-N₃)Biomolecule-PEG3-FluorophoreTo attach a fluorescent reporter via a stable triazole linkage for imaging applications.

In nuclear medicine, Positron Emission Tomography (PET) is a powerful imaging technique that provides quantitative functional information in vivo. rsc.orgfrontiersin.org The development of targeted PET tracers is crucial for visualizing and quantifying biological processes, such as receptor expression on tumors. frontiersin.orgmdpi.com this compound provides a versatile platform for synthesizing PET tracers by linking a targeting vector to a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga). nih.govnih.gov

The radiolabeling strategies leverage the linker's dual reactivity:

Via an Azide-Functionalized Radionuclide: A common strategy involves reacting a thiol-containing targeting peptide with the bromoacetyl group of the linker. The resulting DBCO-functionalized peptide is then purified. In a separate step, a short-lived radionuclide like ¹⁸F is incorporated into a small, azide-bearing molecule (e.g., ¹⁸F-fluoroethyl-azide). This radiolabeled azide is then rapidly "clicked" onto the DBCO-peptide conjugate. nih.gov This late-stage radiolabeling is highly efficient and minimizes the exposure of the targeting peptide to harsh radio-fluorination conditions.

Via a Chelator: For metallic radionuclides like ⁶⁸Ga or copper-64 (⁶⁴Cu), a chelator (e.g., DOTA, NOTA) is required to securely hold the metal ion. 20.210.105 In this approach, a thiol-functionalized chelator can be attached to the bromoacetyl group of the linker. The DBCO end is then clicked to an azide-modified targeting molecule. Alternatively, an azide-functionalized chelator can be clicked to a DBCO-functionalized biomolecule. The final step involves incubating the tracer precursor with the radionuclide (e.g., ⁶⁸GaCl₃) under mild conditions to form the final PET tracer. 20.210.105

These click-chemistry-based methods are central to the modular construction of PET tracers, enabling rapid and efficient synthesis, which is critical when working with radionuclides that have short half-lives. rsc.orgnih.gov

Table 3: Methodological Approaches for PET Tracer Synthesis

RadionuclideStrategyStep 1: Linker AttachmentStep 2: RadiolabelingKey AdvantageReference
Fluorine-18 (¹⁸F) Pre-conjugation & Late-stage FluorinationThis compound is reacted with a thiol-containing targeting molecule.The DBCO-functionalized molecule is reacted with an ¹⁸F-azide synthon via SPAAC.High efficiency and modularity; protects the targeting molecule from harsh fluorination conditions. nih.gov
Gallium-68 (⁶⁸Ga) Chelator-based ConjugationAn azide-functionalized targeting molecule is reacted with this compound. A thiol-containing chelator (e.g., DOTA-SH) is then attached to the bromoacetyl group.The final conjugate is incubated with ⁶⁸Ga³⁺ to form the radiolabeled tracer.Mild radiolabeling conditions suitable for sensitive biomolecules; stable chelation of the radiometal. 20.210.105, nih.gov

The high specificity and biocompatibility of the SPAAC reaction make this compound a valuable tool in the development of platforms for in vitro diagnostic research. conju-probe.com These applications include advanced immunoassays, microarrays, and flow cytometry-based detection methods, where the precise immobilization and detection of biomolecules is paramount.

For instance, in the development of a diagnostic microarray or a surface-based assay like a fluorescent ELISA, this compound can be used to immobilize capture proteins (e.g., antibodies) onto a solid support. The workflow would be:

An azide-functionalized surface (e.g., a glass slide or microplate) is prepared.

A capture antibody, which has been reduced to expose free sulfhydryl groups in its hinge region, is conjugated to the bromoacetyl end of the linker.

The resulting DBCO-functionalized antibody is then "clicked" onto the azide-coated surface.

This method provides a stable, covalent, and oriented immobilization of the antibody, which can enhance the sensitivity and specificity of the diagnostic assay by ensuring the antigen-binding sites are accessible. thermofisher.com The chemoselectivity of the bromoacetyl and DBCO groups ensures that the conjugation reactions proceed with high efficiency in complex biological samples without interfering with other functional groups present on the proteins or the surface. conju-probe.com

V. Methodological Considerations and Experimental Design in Bromoacetyl Peg3 Dbco Research

Reaction Condition Optimization

The efficiency and outcome of conjugation reactions involving Bromoacetyl-PEG3-DBCO are profoundly influenced by the choice of solvents, buffers, temperature, pH, and the relative amounts of reactants.

This compound exhibits solubility in various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). conju-probe.com The hydrophilic nature of the PEG3 spacer enhances its solubility in aqueous buffers, a critical feature for bioconjugation reactions which are typically performed in aqueous media. conju-probe.combiochempeg.com However, the limited aqueous solubility of some DBCO reagents can sometimes result in cloudy reaction solutions, which may clarify as the reaction progresses. interchim.fr

The choice of buffer is critical. Buffers containing azides must be avoided as they will react with the DBCO moiety. interchim.fr Common biological buffers like phosphate-buffered saline (PBS), HEPES, MES, and borate (B1201080) buffer are generally compatible. rsc.orgresearchgate.net Studies have shown that reaction rates can vary significantly between different buffer systems, with HEPES (pH 7) demonstrating higher rate constants for the strain-promoted alkyne-azide cycloaddition (SPAAC) compared to PBS (pH 7). rsc.orgresearchgate.net For reactions involving the bromoacetyl group and thiols, it is also important to consider that some buffer components may interfere. For instance, Tris buffer can be used to quench reactions involving NHS esters, a common strategy when activating molecules for conjugation. broadpharm.com

Table 1: Solvent and Buffer Compatibility for this compound Reactions

Parameter Recommended Systems Systems to Avoid Rationale for Avoidance
Organic Solvents DMF, DMSO, DCM, Acetonitrile, THF conju-probe.com - -
Aqueous Systems PBS, HEPES, MES, Borate Buffer rsc.orgresearchgate.net Buffers containing azides interchim.fr Azide (B81097) will react with the DBCO group, leading to non-specific labeling and consumption of the reagent. interchim.fr

Both temperature and pH play pivotal roles in the two key reactions of this compound: the bromoacetyl-thiol conjugation and the DBCO-azide click chemistry reaction.

The bromoacetyl group reacts with sulfhydryl groups optimally at a physiological to alkaline pH range of 7.2-9. thermofisher.com The reaction of maleimide (B117702) groups, which are often compared to haloacetyls, with free sulfhydryls is most efficient at a pH of 6.5-7.5. interchim.fr At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and hydrolysis of the maleimide group can occur. interchim.fr While bromoacetyl groups offer a stable thioether linkage, controlling the pH is crucial to favor the specific reaction with thiols and minimize side reactions. thermofisher.com

For the SPAAC reaction, efficiency is generally enhanced at higher concentrations and temperatures, typically ranging from 4°C to 37°C. interchim.fr One study demonstrated that increasing the temperature from 25°C to 37°C enhanced SPAAC reaction rates. rsc.org Research has also indicated that higher pH values generally lead to increased SPAAC reaction rates, with the exception of reactions conducted in HEPES buffer. rsc.orgresearchgate.net The DBCO group itself is thermally stable and does not react with amines or hydroxyls within physiological temperature and pH ranges, which contributes to its utility in biological systems. licor.comconju-probe.com However, it is important to note that the DBCO functional group can lose reactivity over time due to oxidation and the addition of water to the triple bond, especially during storage. broadpharm.com

In a specific example of optimizing a DBCO coupling reaction, performing the conjugation at 20°C for 1 hour led to an enhanced conversion. nih.gov

Table 2: Influence of Temperature and pH on this compound Reactions

Reaction Parameter Optimal Range Effects Outside Optimal Range
Bromoacetyl-Thiol Conjugation pH 7.2 - 9 thermofisher.com Lower pH may decrease reaction rate; higher pH can lead to side reactions with other nucleophiles.
DBCO-Azide (SPAAC) Reaction Temperature 4°C - 37°C interchim.fr Lower temperatures may slow the reaction rate; higher temperatures can potentially affect the stability of the biomolecules involved.
pH Generally higher pH increases rate (e.g., up to 10) rsc.orgresearchgate.net Very low or very high pH can denature proteins and affect reagent stability.

The molar ratio of this compound to the target molecule is a critical parameter that must be optimized to achieve the desired degree of labeling while minimizing excess unreacted reagents. In a typical protocol for conjugating a DBCO-containing molecule to an azide-containing protein, a 1.5 to 3-fold molar excess of the DBCO-conjugate is recommended. interchim.fr However, this ratio can be inverted if the azide-activated protein is limited and the DBCO-activated partner is more abundant. interchim.fr

For the modification of an antibody with a DBCO-NHS ester, a 20-30 fold molar excess of the DBCO reagent was used. broadpharm.com In another study developing a site-specific antibody-drug conjugate, the conjugation efficiency of an α-bromoketone-DBCO was found to be similar to that of a maleimide-DBCO. nih.gov The subsequent click reaction with an azide-modified payload resulted in a drug-to-antibody ratio (DAR) of 1.8. nih.gov Optimization of the stoichiometric ratio is often an iterative process, and increasing the molar excess of the labeling reagent can be a strategy to improve conjugation efficiency if initial results are suboptimal. interchim.fr

Analytical Techniques for Characterization of Conjugation Products (Excluding basic compound identification data)

Characterizing the final conjugate is a critical step to confirm the success of the reaction and to determine key parameters like the degree of labeling or the drug-to-antibody ratio.

Mass spectrometry (MS) is a powerful and indispensable tool for the detailed characterization of this compound conjugation products. It provides precise mass information that confirms the covalent attachment of the linker and any subsequent molecules.

Quadrupole time-of-flight (Q-TOF) mass spectrometry has been used to monitor the sequential modification of antibody fragments, first with an azide group and then with a DBCO-modified antibody to form a bispecific antibody. nih.gov The resulting bispecific antibody was analyzed using Q-TOF MS to confirm its final mass. nih.gov In another example, LC-MS was used at each stage of a reaction conjugating a DBCO-Cy5 to an azide-functionalized antibody, allowing for the verification of each step. bath.ac.uk

For larger molecules like antibodies, the total mass spectra can be reconstructed from the ion series using algorithms like MaxEnt 1 to determine the mass of the final conjugate. rsc.org This allows for the calculation of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). nih.gov Prior to LC-MS analysis, large glycoproteins like antibodies are often deglycosylated using enzymes such as PNGase F to simplify the mass spectrum and facilitate data interpretation. rsc.org

Chromatographic Separation Methods (e.g., HPLC, SEC)

Chromatographic techniques are indispensable for the purification of this compound itself, as well as for the separation and analysis of the resulting bioconjugates. These methods separate molecules based on their physicochemical properties, such as size, charge, and hydrophobicity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique frequently employed in the analysis of this compound and its reaction products.

Reversed-Phase HPLC (RP-HPLC): This is a powerful method for purifying and analyzing the heterobifunctional linker and its conjugates. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar. Molecules are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. RP-HPLC can be used to assess the purity of the initial this compound reagent and to separate the final conjugate from unreacted biomolecules and excess linker. nih.gov For instance, monitoring the reaction of a DBCO-functionalized antibody with an azide-containing molecule via RP-HPLC can effectively track the formation of the desired product. nih.gov The elution is typically carried out using a gradient of an organic solvent like acetonitrile in water, often with an additive such as trifluoroacetic acid (TFA). rsc.org

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under high salt conditions. It is particularly useful for purifying proteins and antibody-drug conjugates (ADCs) while maintaining their native structure. rsc.org As conjugation with the relatively hydrophobic this compound linker alters the surface hydrophobicity of a protein, HIC can be used to separate conjugates with different drug-to-antibody ratios (DARs). rsc.org

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. nih.gov This technique is ideal for removing excess, low-molecular-weight reagents like unreacted this compound from a high-molecular-weight bioconjugate, such as a modified antibody. nih.govrsc.org SEC is also valuable for detecting and quantifying aggregation in the final conjugate preparation, which is a critical quality attribute. rsc.org

Thin-Layer Chromatography (TLC) is a simpler chromatographic method often used for rapid reaction monitoring. rsc.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, one can quickly visualize the consumption of starting materials and the formation of new products based on their different retention factors (Rƒ). rsc.org

Below is a table summarizing common chromatographic methods used in this compound research.

Method Principle Typical Application Stationary Phase Example Mobile Phase Example Citation
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityPurity analysis of linker; separation of conjugates.Supelcosil™ ABZ+PLUS (C18)Acetonitrile/Water with 0.1% TFA nih.govrsc.org
Hydrophobic Interaction Chromatography (HIC) Separation by surface hydrophobicityDAR determination for ADCs; purification of protein conjugates.Tosoh TSKgel Butyl-NPRDecreasing gradient of ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer. rsc.org
Size-Exclusion Chromatography (SEC) Separation by molecular sizeRemoval of excess linker; analysis of conjugate aggregation.Tosoh TSKgel G3000SWXLPhosphate-buffered saline (PBS) nih.govrsc.org
Thin-Layer Chromatography (TLC) Separation by polarityReaction monitoring.Silica Gel 60 F254Ethyl acetate/Petroleum ether mixture rsc.org

Spectroscopic Analysis in Conjugation Studies

Spectroscopic methods are crucial for the structural elucidation and characterization of this compound and its conjugates. These techniques provide information on molecular structure, mass, and the extent of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the chemical structure of the this compound linker.

¹H NMR (Proton NMR): This technique provides detailed information about the hydrogen atoms in a molecule. In the context of this compound, ¹H NMR spectra can confirm the presence of the characteristic protons of the DBCO group, the ethylene (B1197577) glycol units of the PEG linker, and the bromoacetyl group. rsc.orgmedchemexpress.comcaymanchem.com The integration of peak areas can also help to verify the ratio of these components within the molecule. caymanchem.com

¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule, further confirming its identity. rsc.org The spectra will show distinct signals corresponding to the carbons in the DBCO, PEG, and bromoacetyl moieties. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the linker and its conjugates, providing definitive evidence of a successful conjugation reaction.

Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for analyzing biomolecules. rsc.org ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze the components of a reaction mixture. medchemexpress.com It is used to confirm the mass of the this compound linker and, more importantly, to determine the mass of the final bioconjugate. An increase in mass corresponding to the addition of the linker provides clear evidence of conjugation. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is particularly useful for determining the molecular weight of large molecules like proteins and polymers. researchgate.net A clear shift in the molecular weight of a protein or polymer after reaction with this compound confirms successful modification. researchgate.net

UV-Visible (UV-Vis) Spectroscopy is a straightforward method used to quantify the amount of DBCO incorporated into a biomolecule. The dibenzocyclooctyne (DBCO) group has a characteristic UV absorbance maximum around 290-309 nm. researchgate.net By measuring the absorbance of the purified conjugate at this wavelength and using a standard curve generated with a known concentration of a DBCO-containing compound, the degree of labeling (e.g., the number of linker molecules per protein) can be calculated. researchgate.net

The table below outlines the primary spectroscopic techniques for characterizing this compound and its conjugates.

Technique Information Provided Typical Application Key Observation Citation
¹H NMR Structural confirmation, proton environmentVerifying the structure of the this compound linker.Characteristic signals for DBCO, PEG, and bromoacetyl protons. medchemexpress.comcaymanchem.com
¹³C NMR Carbon skeleton structureVerifying the structure of the this compound linker.Distinct signals for carbons in each moiety of the linker. rsc.org
Mass Spectrometry (ESI, MALDI) Molecular weightConfirming the mass of the linker and the final conjugate.Mass increase in the target molecule after reaction, corresponding to the mass of the linker. rsc.orgwur.nl
UV-Vis Spectroscopy Quantification of DBCODetermining the degree of labeling in a bioconjugate.Absorbance peak at ~290-309 nm. researchgate.net

Vi. Future Directions and Emerging Research Avenues for Bromoacetyl Peg3 Dbco

Development of Next-Generation Linker Designs

The linker is a critical component of bioconjugates like antibody-drug conjugates (ADCs), influencing stability, solubility, and the efficiency of payload delivery. rsc.org While the Bromoacetyl-PEG3-DBCO linker offers significant advantages, including a hydrophilic PEG3 spacer that can reduce aggregation and enhance solubility, future research is focused on creating next-generation designs with enhanced features. conju-probe.compurepeg.com

Current research in linker technology emphasizes improving stability in circulation to prevent premature drug release, which can cause off-target toxicity. cam.ac.uk Innovations include the development of linkers that are cleaved by specific conditions within the tumor microenvironment. njbio.com Future iterations of PEG-DBCO linkers might incorporate motifs sensitive to tumor-specific enzymes (like certain cathepsins, glycosidases, or phosphatases), acidic pH, or the higher concentration of glutathione (B108866) in the cytoplasm compared to plasma. cam.ac.uk For example, novel silyl (B83357) ether-based linkers have been developed that show enhanced stability in plasma but are cleaved in acidic environments, a strategy that could be adapted for DBCO-containing linkers.

Another promising area is the development of "Exo-Linker" technology, which repositions cleavable peptide sequences to enhance hydrophilicity and stability, offering a template for designing more advanced this compound analogues. adcreview.com Furthermore, the length and composition of the PEG chain itself can be customized to optimize the pharmacokinetic properties of the resulting bioconjugate, reduce immunogenicity, and extend circulation time. purepeg.comkoreascience.kr Research into linkers with different PEG lengths or compositions could lead to bioconjugates with finely tuned properties for specific therapeutic or diagnostic applications. koreascience.kr

Linker AdvancementPotential Advantage for this compound AnaloguesResearch Finding
Environment-Sensitive Cleavage Sites Enables more precise payload release at the target site, reducing systemic toxicity.Linkers responsive to tumor-specific conditions like low pH, high glutathione levels, or specific enzymes are being developed.
Exo-Linker Technology Improves hydrophilicity, stability, and resistance to enzymatic degradation.Repositioning of cleavable peptide linkers has been shown to enhance ADC performance and broaden the therapeutic window. adcreview.com
Optimized PEG Chains Allows for fine-tuning of solubility, circulation half-life, and immunogenicity.Adjusting PEG linker length and structure improves the pharmacokinetic profiles of bioconjugates. purepeg.compurepeg.comkoreascience.kr
Dual-Enzyme Cleavable Linkers Provides an additional layer of specificity for payload release.Combining cleavage sites for different enzymes can enhance the selectivity of drug delivery. njbio.com

Exploration of Novel Bioorthogonal Reactions in Conjunction with this compound

The DBCO moiety of this compound facilitates its participation in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a cornerstone of bioorthogonal chemistry. rsc.orgnih.gov This reaction is highly specific and can proceed in complex biological environments without the need for a toxic copper catalyst. conju-probe.comthermofisher.com Future research will likely explore using the DBCO group in concert with other, mutually orthogonal bioorthogonal reactions to enable more complex biological studies, such as dual-labeling experiments. nih.gov

For instance, the SPAAC reaction involving DBCO is often used orthogonally with the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or norbornene). nih.gov This pairing allows for the simultaneous and specific labeling of two different biomolecules in the same system. nih.gov A researcher could use this compound to label a cysteine-containing protein via its bromoacetyl group and an azide-modified biomolecule via its DBCO group, while simultaneously using a tetrazine-based probe to label a third molecule modified with a trans-cyclooctene.

Furthermore, new bioorthogonal reactions are continuously being developed, expanding the toolkit available to chemists. nih.gov Research into the reactivity of cyclooctynes has led to novel transformations beyond SPAAC, such as the retro-Cope elimination reaction with N,N-dialkylhydroxylamines and click-and-release reactions with iminosydnones. nih.govresearchgate.net These emerging reactions could broaden the utility of DBCO-containing linkers like this compound, enabling new strategies for drug release or molecular imaging. However, potential cross-reactivity must be considered, as some cyclooctynes have been shown to react with thiols, which could be a competing reaction pathway in certain applications. nih.gov

Bioorthogonal ReactionReaction PartnerPotential Application with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (B81097)Primary reaction for the DBCO group, used for labeling azide-modified molecules. rsc.orgnih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine (with a separate alkene partner)Used in mutually orthogonal, dual-labeling experiments alongside SPAAC. nih.gov
Staudinger Ligation PhosphineAn alternative bioorthogonal reaction, though generally slower than SPAAC. nih.govacs.org
Oxime/Hydrazone Ligation Aldehyde/KetoneAnother established bioorthogonal pair that can be used for multi-component labeling. acs.org
Retro-Cope Elimination N,N-dialkylhydroxylamineAn emerging reaction with cyclooctynes that could offer new ligation strategies. nih.gov

Expansion into Emerging Chemical Biology Disciplines

The versatility of this compound makes it well-suited for application in several rapidly advancing areas of chemical biology. Its current use in constructing Proteolysis Targeting Chimeras (PROTACs) and ADCs serves as a foundation for its expansion into other complex therapeutic and diagnostic platforms. adcreview.comszabo-scandic.combiocat.com

One major area of expansion is in the field of targeted drug delivery using nanoparticles and liposomes. biochempeg.com The hydrophilic PEG linker can enhance the stability and circulation time of these delivery vehicles, while the reactive bromoacetyl and DBCO ends can be used to attach targeting ligands (like antibodies or peptides) and therapeutic payloads, respectively. biochempeg.com This allows for the creation of highly modular and customizable drug delivery systems.

Another emerging application is in the development of advanced diagnostic and imaging agents. koreascience.kr The DBCO group can be used to "click" imaging agents, such as fluorophores or PET isotopes, onto a targeting molecule that has been conjugated via the bromoacetyl group. nih.gov This approach is valuable for creating probes for fluorescence microscopy, flow cytometry, and in vivo imaging, allowing for the real-time tracking of biological molecules and processes. The ability to construct these probes in a modular fashion simplifies their synthesis and allows for the rapid screening of different targeting and imaging combinations.

Finally, the principles of bioconjugation using linkers like this compound are central to protein research, including the study of protein-protein interactions and post-translational modifications. mdpi.combionordika.no The linker can be used to attach probes that can report on the conformational state of a protein or to immobilize proteins on surfaces for analysis. mdpi.com

Automated and High-Throughput Conjugation Methodologies

To accelerate research and development, there is a growing need for automated and high-throughput methods for bioconjugation. lubio.ch The robust and specific nature of the reactions involving the functional groups of this compound makes it an ideal candidate for integration into such platforms.

High-throughput screening methods, often utilizing mass spectrometry, are being developed to rapidly identify optimal conjugation sites on proteins and to analyze the resulting conjugates. lubio.ch These approaches can be used to screen libraries of bioconjugates made with this compound to quickly find the combination with the most desirable properties.

Furthermore, microfluidic technologies are emerging as a powerful tool for performing precise and controlled bioconjugation reactions. lubio.ch Microfluidic chips with networks of small channels allow for reactions to be carried out with very small volumes of reagents, under tightly controlled conditions (e.g., temperature and pH), which enhances reproducibility. lubio.ch This technology could be adapted to automate the synthesis of bioconjugates using this compound, enabling the rapid production of many different conjugates for screening purposes. The integration of click chemistry with automated systems and even micromachines is being explored to create scalable and highly controlled synthesis processes. researchgate.net Additionally, online methods that couple liquid chromatography with dual-spray mass spectrometry reactors are being used to achieve high-throughput bioconjugation on an analytical timescale. nih.gov

TechnologyApplication in BioconjugationRelevance to this compound
High-Throughput Mass Spectrometry Rapidly analyzes libraries of conjugates to identify optimal sites and properties. lubio.chEnables efficient screening of different protein targets and payloads conjugated with the linker.
Microfluidics Provides precise control over reaction conditions, enhances reproducibility, and allows for automation. lubio.chFacilitates the automated, small-scale synthesis of bioconjugate libraries for high-throughput screening.
Automated Synthesis Platforms Integrates robotics and fluid handling to perform multi-step chemical syntheses. researchgate.netCould enable the "on-demand" synthesis of complex bioconjugates for research and development.
LC-MS Reactors Combines separation with on-line chemical derivatization for rapid analysis. nih.govAllows for high-throughput labeling and analysis of peptides and proteins in complex mixtures.

Q & A

Basic: What are the key synthetic steps and purification methods for Bromoacetyl-PEG3-DBCO?

Methodological Answer:
this compound is synthesized via sequential conjugation:

DBCO-PEG3-amine preparation : A triethylene glycol (PEG3) spacer is functionalized with a DBCO group at one terminus and an amine at the other. This involves coupling DBCO-NHS esters with PEG3-diamine under pH 8–9 (borate buffer) to ensure amine reactivity .

Bromoacetylation : The free amine reacts with bromoacetyl chloride in anhydrous dichloromethane (DCM) at 0–4°C to avoid hydrolysis. Triethylamine is used to scavenge HCl .

Purification : Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% purity. Lyophilization ensures solvent removal .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity via:
    • DBCO aromatic protons (δ 7.2–7.8 ppm).
    • PEG3 methylene protons (δ 3.5–3.7 ppm).
    • Bromoacetyl methylene (δ 4.3–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+: ~650–700 Da).
  • HPLC : Assess purity (>95%) using a UV detector (λ = 280 nm for DBCO) .

Basic: How does this compound facilitate dual-conjugation strategies in biomolecule labeling?

Methodological Answer:
The compound enables orthogonal reactions:

DBCO-Azide Click Chemistry : Strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules (e.g., antibodies, peptides) at room temperature in aqueous buffers .

Bromoacetyl-Thiol Conjugation : Bromoacetyl reacts with cysteine thiols (e.g., in proteins) at pH 7–8 (PBS) via nucleophilic substitution. Competing amines require pH control (<8) to avoid cross-reactivity .

Advanced: How can researchers optimize reaction conditions for bromoacetyl-thiol conjugation while preserving DBCO activity?

Methodological Answer:

  • pH Control : Maintain pH 7–7.5 to prioritize thiol reactivity (pKa ~8.5) over amine side reactions. Use Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds without degrading DBCO .
  • Temperature : Conduct reactions at 4°C to slow DBCO hydrolysis (half-life >24 hours in PBS at 4°C vs. <6 hours at 37°C) .
  • Molar Ratios : Use a 1.5–2x excess of this compound over thiol targets to ensure complete conjugation. Monitor via Ellman’s assay for free thiol quantification .

Advanced: What stability challenges arise during long-term storage of this compound, and how are they mitigated?

Methodological Answer:

  • Hydrolysis of Bromoacetyl : The bromide group hydrolyzes in aqueous buffers, forming inert acetyl derivatives. Store lyophilized powder at -20°C under argon to prevent moisture ingress .
  • DBCO Oxidation : DBCO degrades upon prolonged light exposure. Use amber vials and antioxidants (e.g., 1% BHT) in organic solvents (e.g., DMSO) .
  • PEG Degradation : PEG chains oxidize at high temperatures. Lyophilize with cryoprotectants (e.g., trehalose) for freeze-thaw stability .

Advanced: How to troubleshoot low conjugation efficiency in complex biological mixtures (e.g., serum)?

Methodological Answer:

  • Competing Nucleophiles : Serum albumin contains free thiols and amines. Pre-block with iodoacetamide (for thiols) or NHS-acetate (for amines) before conjugation .
  • Solubility Issues : Use co-solvents (e.g., 10% DMSO in PBS) to improve this compound solubility without denaturing proteins .
  • Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or fluorescence polarization (if DBCO is labeled with a fluorophore) .

Advanced: How does the PEG3 spacer influence the pharmacokinetics of DBCO-labeled therapeutics?

Methodological Answer:

  • Hydrophilicity : PEG3 increases solubility in aqueous systems (logP reduced by ~2 units vs. DBCO alone), critical for in vivo applications .
  • Distance Optimization : The 12-atom PEG3 spacer minimizes steric hindrance between DBCO and conjugated biomolecules, improving SPAAC reaction kinetics (k ~1–10 M⁻¹s⁻¹) .
  • Immunogenicity : Short PEG chains (3–5 units) reduce anti-PEG antibody generation compared to longer PEGs (>10 units) .

Advanced: What are the limitations of this compound compared to alternative heterobifunctional linkers (e.g., NHS-PEG4-DBCO)?

Methodological Answer:

  • Specificity : Bromoacetyl targets thiols, while NHS esters target amines. Thiol-specificity is advantageous in cysteine-rich environments (e.g., antibody hinge regions) but requires reducing agents for disulfide bond cleavage .
  • Stability : Bromoacetyl has a shorter half-life in physiological buffers (6–12 hours) vs. NHS esters (minutes). Use fresh preparations for in vivo studies .
  • Orthogonality : DBCO’s click chemistry is orthogonal to bromoacetyl-thiol reactions, enabling sequential labeling without cross-reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.